4,6-Dimethyl-2,3-dihydro-1H-quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-3-4-9-10(7-8)12(2)6-5-11-9/h3-4,7,11H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJZWDDTAYGQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,6 Dimethyl 2,3 Dihydro 1h Quinoxaline and Analogous Systems
Classical and Modern Synthetic Approaches to Dihydroquinoxalines
The synthesis of the dihydroquinoxaline core has evolved from traditional condensation methods to more sophisticated cyclization and annulation techniques. These approaches offer various pathways to construct the heterocyclic ring system, allowing for diverse substitution patterns and molecular complexity.
Condensation Reactions of 1,2-Diamines with Carbonyl Compounds
The most fundamental and widely utilized method for synthesizing the quinoxaline (B1680401) framework involves the condensation of an ortho-phenylenediamine with a compound containing two adjacent electrophilic carbon centers. researchgate.netnih.govmtieat.org For the specific synthesis of 4,6-Dimethyl-2,3-dihydro-1H-quinoxaline, the key starting material would be 4,5-dimethyl-1,2-phenylenediamine. The reaction partner is typically a 1,2-dicarbonyl compound or a surrogate thereof, such as an α-substituted ketone.
The reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound is a robust and straightforward method for forming the quinoxaline ring. researchgate.netresearchgate.netsid.ir This reaction is often catalyzed by an acid, though numerous modern catalytic systems have been developed to improve yields, shorten reaction times, and employ milder, more environmentally friendly conditions. sid.irnih.gov While this reaction typically yields a fully oxidized quinoxaline, the corresponding 2,3-dihydroquinoxaline can be obtained through subsequent reduction or by careful selection of reagents and reaction conditions that favor the formation of the dihydro intermediate. chim.it
The versatility of this method is demonstrated by the wide range of catalysts that can be employed, from traditional acids to heterogeneous catalysts and metal nanoparticles, often allowing the reaction to proceed at room temperature and in green solvents like water or ethanol (B145695)/water mixtures. sid.irnih.govchim.it
Table 1: Catalytic Systems for Quinoxaline Synthesis via Condensation of 1,2-Diamines and 1,2-Dicarbonyls
| Catalyst | Substrates | Solvent | Temperature | Yield | Reference |
| Ammonium (B1175870) heptamolybdate | Benzene-1,2-diamine, Benzil | EtOH/H₂O | Room Temp. | Excellent | sid.ir |
| Alumina-supported heteropolyoxometalates | o-Phenylenediamine (B120857), Benzil | Toluene | Room Temp. | 92% | nih.gov |
| Magnetically recyclable MnFe₂O₄ | o-Phenylenediamines, 1,2-Diketones | Not specified | Room Temp. | Good | chim.it |
| Nanozeolite clinoptilolite (NZ-PSA) | o-Phenylenediamines, 1,2-Diketones | Not specified | Not specified | Practical | chim.it |
Reactions with Alpha-Substituted Ketones and Acids
As alternatives to 1,2-dicarbonyls, α-substituted ketones such as α-haloketones and α-hydroxyketones are highly effective synthons for dihydroquinoxaline synthesis. chim.itresearchgate.net The reaction of an o-phenylenediamine with an α-haloketone, for instance, can directly yield dihydroquinoxalines. chim.it This transformation is believed to proceed through a tandem oxidation-condensation process, where the α-haloketone is first oxidized in-situ to a dicarbonyl species, which is then immediately trapped by the diamine. researchgate.net
Similarly, α-hydroxyketones can undergo oxidative cyclization with 1,2-diamines to furnish quinoxalines. researchgate.net Catalytic systems, including those based on organoantimony compounds, have been developed to facilitate this reaction under aerobic conditions. researchgate.net Depending on the reaction conditions and the specific substrates, dihydroquinoxaline intermediates can be isolated.
Table 2: Synthesis of (Dihydro)quinoxalines from α-Substituted Ketones
| Carbonyl Synthon | Diamine | Catalyst / Conditions | Product | Yield | Reference |
| α-Bromoketones | Aliphatic vicinal diamines | HClO₄·SiO₂ | Dihydroquinoxalines | Excellent | chim.it |
| α-Haloketones | Aromatic 1,2-diamines | DMSO | Quinoxalines | Moderate to High | researchgate.net |
| α-Hydroxyketones | 1,2-Diamines | Triphenylstibane (10 mol%), Aerobic | 2-Arylquinoxalines | Moderate to Good | researchgate.net |
Cyclization and Annulation Strategies
Modern synthetic chemistry has introduced more intricate strategies for constructing the dihydroquinoxaline ring system, moving beyond simple condensations. These methods, including intramolecular cycloadditions and radical cascades, offer novel disconnection approaches and can provide access to complex, highly functionalized quinoxaline analogues.
Intramolecular cycloaddition reactions represent a powerful tool for the stereocontrolled synthesis of complex heterocyclic systems. In the context of quinoxaline synthesis, intramolecular 1,3-dipolar cycloadditions have been employed to generate fused polycyclic structures containing the quinoxaline moiety. rsc.org For example, N-alkylation of a dihydroimidazole (B8729859) with an alkene-containing bromomethyl ketone generates a dihydroimidazolium ion. rsc.org Treatment with a base forms an ylide that undergoes an intramolecular 1,3-dipolar cycloaddition, initiating a reaction cascade that ultimately affords a hexahydropyrrolo[1,2,3-de]quinoxaline product. rsc.org While this does not form a simple dihydroquinoxaline, it showcases the potential of intramolecular cycloaddition to construct the core heterocyclic framework as part of a more complex scaffold.
Photochemical dearomative cycloadditions of quinolines with alkenes also provide a modern route to complex, three-dimensional structures, proceeding through a stepwise radical cycloaddition mechanism. nih.gov
Radical cascade reactions have emerged as a highly efficient strategy for building molecular complexity in a single step. rsc.org These reactions are valuable for constructing carbo- and heterocyclic systems by forming multiple bonds in a controlled sequence. researchgate.netrsc.org In the realm of quinoxaline synthesis, a radical cascade cyclization strategy has been developed using ortho-diisocyanoarenes and diarylphosphine oxides. mtieat.org This method, mediated by silver nitrate, allows for the one-pot synthesis of 2-phosphoryl substituted quinoxalines under mild conditions. mtieat.org
Another advanced approach involves the photoinduced radical cyclization of o-diisocyanoarenes with diphosphines, which provides a novel pathway to bisphosphinated quinoxalines. nih.gov These radical-based methods highlight the expanding toolkit available to synthetic chemists for accessing functionalized quinoxaline and, by extension, dihydroquinoxaline systems through non-traditional bond formations. researchgate.netnih.gov
Photoinduced Cyclization Protocols
Photoinduced cyclization represents a powerful and green strategy for the synthesis of heterocyclic compounds, including dihydroquinoxaline derivatives. These reactions are often initiated by visible light, which excites a photosensitizer or one of the reactants, leading to the formation of radical intermediates that subsequently cyclize to form the desired product.
A notable example involves the visible-light-mediated C-H alkylation of quinoxalin-2(1H)-ones. While not a direct synthesis of the dihydroquinoxaline core, this method highlights the utility of photochemistry in functionalizing related heterocyclic systems. In a typical reaction, a quinoxalin-2(1H)-one can be reacted with an alkyl radical precursor in the presence of a photocatalyst, such as Eosin Y, under visible light irradiation. This generates an alkyl radical that can add to the C3 position of the quinoxalinone ring, which after a subsequent reaction sequence can lead to functionalized quinoxaline derivatives. rsc.org
Furthermore, visible-light-mediated cyclization has been successfully employed for the synthesis of highly substituted tetrahydroquinolines, which are structurally related to dihydroquinoxalines. For instance, the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization, can selectively yield tetrahydroquinolines. nih.gov This approach demonstrates the potential for intramolecular photoinduced cyclizations to construct the core dihydro-heterocyclic ring system. While direct photoinduced cyclization protocols for the synthesis of this compound are not extensively reported, these related methodologies suggest a promising avenue for future research.
| Reactants | Catalyst/Conditions | Product | Reference |
| Quinoxalin-2(1H)-one, Alkane | Trifluoroacetic acid, Visible light, Air | C3-alkylated quinoxalin-2(1H)-one | rsc.org |
| 2-Vinylaniline, Conjugated aldehyde | Visible light | Tetrahydroquinoline derivative | nih.gov |
| o-Diisocyanoarenes, Diphosphines | Light | Bisphosphinated quinoxaline | nih.gov |
Oxidative Coupling Reactions
Oxidative coupling reactions provide another efficient route to quinoxaline and dihydroquinoxaline derivatives. These reactions often involve the formation of new carbon-nitrogen or carbon-carbon bonds under oxidative conditions, frequently employing a metal catalyst or a chemical oxidant.
A key strategy involves the oxidative tandem dual C-H amination of tetrahydroquinoxalines. This method allows for the direct introduction of amino groups onto the quinoxaline scaffold. For example, a tetrahydroquinoxaline can be reacted with various amines under aerobic copper catalysis to yield diaminoquinoxalines. nih.gov This transformation proceeds through the oxidation of the tetrahydroquinoxaline to a dihydroquinoxaline intermediate, which then undergoes further amination.
While this example demonstrates the functionalization of a pre-existing dihydroquinoxaline system, oxidative coupling can also be employed in the initial ring-forming step. For instance, the reaction of o-phenylenediamines with dicarbonyl compounds is a classic method for quinoxaline synthesis, and modern variations often employ oxidative conditions to drive the reaction and aromatize the initially formed dihydroquinoxaline intermediate. Although direct oxidative coupling methods for the synthesis of stable this compound are less common, as the dihydro form is prone to oxidation, these strategies are crucial for the synthesis of the corresponding aromatic quinoxalines, which can then be selectively reduced.
| Reactants | Catalyst/Oxidant | Product | Reference |
| Tetrahydroquinoxaline, Amines | Copper catalyst, O2 | Diaminoquinoxaline | nih.gov |
| o-Phenylenediamine, 1,2-Diketone | Oxidant | Quinoxaline |
Nucleophilic Aromatic Substitution of Hydrogen in Quinoxaline Derivatives
Nucleophilic aromatic substitution of hydrogen (SNArH) is a powerful tool for the C-H functionalization of electron-deficient aromatic systems like quinoxalines. This reaction allows for the direct introduction of nucleophiles onto the aromatic ring without the need for pre-installed leaving groups.
The electrophilic nature of the quinoxaline ring makes it susceptible to attack by nucleophiles. However, for the substitution of a hydrogen atom, an oxidative step is typically required to remove the hydride ion from the intermediate σ-complex. In the context of dihydroquinoxaline synthesis, SNArH reactions are more commonly applied to the aromatic quinoxaline precursors. For instance, various carbanions can be reacted with quinoxaline in the presence of an oxidizing agent to introduce substituents at positions that were previously C-H bonds.
While direct SNArH on a 2,3-dihydro-1H-quinoxaline is not a typical synthetic route due to the non-aromatic nature of the pyrazine (B50134) ring, this methodology is highly relevant for the synthesis of substituted quinoxalines that can subsequently be reduced to the desired dihydro derivatives. This two-step approach allows for the introduction of a wide range of functional groups onto the quinoxaline scaffold, providing access to a diverse library of substituted dihydroquinoxalines.
Catalytic Systems in Dihydroquinoxaline Synthesis
Transition Metal-Catalyzed Processes
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the preparation of dihydroquinoxalines is no exception. Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the formation of the dihydroquinoxaline ring system through different mechanistic pathways.
One of the most effective methods is the asymmetric hydrogenation of quinoxalines to produce chiral tetrahydroquinoxalines, which can be seen as further reduced analogs of dihydroquinoxalines. For example, iridium-catalyzed asymmetric hydrogenation of quinoxalines has been developed to afford chiral tetrahydroquinoxaline derivatives with high yields and excellent enantioselectivities. rsc.org Similarly, rhodium-catalyzed asymmetric hydrogenation using a thiourea-based ligand has also been shown to be highly efficient. These methods are crucial for the synthesis of enantiomerically enriched compounds.
Reductive cyclization of ortho-substituted nitroarenes is another powerful transition metal-catalyzed approach. For instance, a palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a direct route to 1,2,3,4-tetrahydrophenazines, which contain a tetrahydroquinoxaline core. sci-hub.se These reactions often proceed with high atom economy and under relatively mild conditions. Early transition metals like titanium have also been utilized in reductive coupling reactions to form heterocyclic rings. researchgate.net
| Catalyst | Reaction Type | Substrates | Product | Reference |
| Iridium complex | Asymmetric Hydrogenation | Quinoxalines | Chiral Tetrahydroquinoxalines | rsc.org |
| Rhodium-Thiourea complex | Asymmetric Hydrogenation | Quinoxalines | Chiral Tetrahydroquinoxalines | |
| Palladium complex | Reductive Annulation | Catechols, Nitroarylamines | Tetrahydrophenazines | sci-hub.se |
Organocatalysis and Other Non-Metallic Catalysts
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and often high stereoselectivity. For the synthesis of dihydroquinoxaline derivatives, organocatalytic approaches have been developed, particularly for asymmetric transformations.
A notable example is the organocatalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines. This one-pot reaction proceeds through a regioselective Heyns rearrangement followed by a stereoselective transfer hydrogenation. nih.gov Chiral phosphoric acids or their derivatives are often employed as catalysts in these transformations, inducing high levels of enantioselectivity.
Furthermore, chemoenzymatic methods have been developed for the asymmetric synthesis of dihydroquinoxalinones, which are valuable precursors to dihydroquinoxalines. acs.org These processes utilize enzymes to catalyze key stereoselective steps, offering a green and efficient route to chiral building blocks. The use of bifunctional squaramide-based organocatalysts has also been reported for the asymmetric [4+2]-cyclization to access chiral 3,4-dihydroquinoline-2-ones, demonstrating the potential of this class of catalysts for the synthesis of related nitrogen-containing heterocycles. scilit.com
| Catalyst | Reaction Type | Substrates | Product | Reference |
| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | o-Phenylenediamines, α-Hydroxy ketones | N-Substituted Tetrahydroquinoxalines | nih.gov |
| EDDS Lyase / HCl | Chemoenzymatic Synthesis | Fumaric acid, Diamines | Dihydroquinoxalinones | acs.org |
| Squaramide | Asymmetric [4+2]-Cyclization | 2-Amino-β-nitrostyrenes, Azlactones | Chiral 3,4-Dihydroquinolin-2-ones | scilit.com |
Phase-Transfer Catalysis Approaches
Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. This is typically achieved by using a phase-transfer catalyst, such as a quaternary ammonium salt, which can transport a reactant from an aqueous phase to an organic phase where the reaction occurs.
In the context of dihydroquinoxaline synthesis, PTC can be particularly useful for N-alkylation and other substitution reactions on the dihydroquinoxaline core. While specific examples for the synthesis of this compound using PTC are not extensively documented in the reviewed literature, the principles of PTC are broadly applicable to the synthesis of N-substituted heterocycles.
For instance, the asymmetric alkylation of glycine (B1666218) derivatives to produce chiral unnatural amino acids has been successfully achieved using chiral phase-transfer catalysts derived from cinchona alkaloids. researchgate.net This demonstrates the power of PTC in controlling stereochemistry. The synthesis of bisazolylalkanes has also been reported under solvent-free phase-transfer conditions, highlighting the green aspects of this methodology. The application of PTC to the synthesis and functionalization of dihydroquinoxalines represents a promising area for future development, potentially offering mild reaction conditions and improved yields.
Sustainable and Green Chemistry Methodologies
The integration of green chemistry principles into the synthesis of quinoxaline derivatives represents a significant advancement towards environmentally responsible chemical manufacturing. nih.govnih.gov These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net Researchers have increasingly focused on alternatives to traditional synthetic methods, which often rely on toxic reagents, harsh conditions, and volatile organic solvents. nih.govontosight.ai Key strategies in the green synthesis of dihydroquinoxalines include the use of eco-friendly solvents like water, solvent-free reaction conditions, and energy-efficient techniques such as microwave irradiation. nih.govacs.org
Performing reactions without a solvent offers numerous environmental and economic benefits, including reduced waste, lower costs, and simplified purification procedures. A prominent solvent-free method for synthesizing dihydroquinoxaline analogues is mechanochemistry, specifically solid-phase grinding. researchgate.netontosight.ai This technique involves the grinding of solid reactants together in a mortar and pestle, using mechanical force to initiate the chemical reaction. researchgate.net
An exemplary application of this method is the one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. ontosight.ai In this procedure, a substituted o-phenylenediamine, such as 4-methyl-benzene-1,2-diamine, is ground with oxalic acid dihydrate at room temperature. ontosight.ai The reaction proceeds by simply grinding the solids until a melt is formed, which then solidifies to yield the product. ontosight.ai This approach is characterized by its operational simplicity, high atom economy, and good to excellent yields. ontosight.ai
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| 4-methyl-benzene-1,2-diamine | Oxalic acid dihydrate | Grinding, Room Temp, 25 min | 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione | 82% |
| o-phenylenediamine | Oxalic acid dihydrate | Grinding, Room Temp, 15 min | 1,4-Dihydro-quinoxaline-2,3-dione | 85% |
| 4-chloro-benzene-1,2-diamine | Oxalic acid dihydrate | Grinding, Room Temp, 30 min | 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | 80% |
This table presents data on the solvent-free synthesis of quinoxaline-2,3-dione derivatives via grinding. ontosight.ai
Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of quinoxaline derivatives in an aqueous medium is a highly attractive green alternative. acs.org Efficient condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be carried out in water, often without the need for any catalyst. researchgate.net
In some procedures, the reaction of various 1,2-diamines and 1,2-dicarbonyl compounds in water at room temperature leads to high yields of the corresponding quinoxalines. researchgate.net A notable advantage of this method is that the products often precipitate directly from the reaction mixture, allowing for easy separation and the potential to reuse the aqueous medium for subsequent reactions. researchgate.net This approach is lauded for its mild conditions, high yields, and catalyst-free nature, making it an efficient and environmentally benign route to these heterocyclic systems. researchgate.netnih.gov
Microwave irradiation has emerged as a powerful tool in green chemistry, capable of dramatically reducing reaction times and energy consumption compared to conventional heating methods. nih.govacs.org This technique has been successfully applied to the synthesis of quinoxaline derivatives, often in conjunction with other green principles like the use of green solvents or solvent-free conditions. nih.govacs.org
The condensation of o-phenylenediamines with α-dicarbonyl compounds can be significantly accelerated under microwave irradiation. acs.org For instance, syntheses that might take several hours under conventional reflux can often be completed in a matter of minutes. This rapid heating, combined with the potential for solvent-free conditions, makes microwave-assisted synthesis a highly efficient and sustainable protocol for accessing the quinoxaline scaffold. nih.gov
For example, the previously mentioned mechanochemical synthesis of 6-methyl-1,4-dihydro-quinoxaline-2,3-dione from 4-methyl-benzene-1,2-diamine and oxalic acid is an efficient one-pot procedure. ontosight.ai Similarly, a practical one-pot synthesis of tetrahydroquinoxalines from 2-nitroanilines and 1,2-dicarbonyl compounds has been developed in water, utilizing a metal-free mediating agent. This process involves a cascade of reactions including nitro group reduction, condensation, and cyclization to furnish the final product in a single operation.
Derivatization Strategies for Dihydroquinoxaline Scaffolds
The 2,3-dihydro-1H-quinoxaline (or 1,2,3,4-tetrahydroquinoxaline) scaffold possesses two secondary amine groups at the N-1 and N-4 positions. These sites are nucleophilic and serve as primary handles for derivatization, allowing for the synthesis of a wide array of analogues with modified properties. Alkylation and acylation are fundamental strategies for functionalizing these nitrogen atoms.
The nitrogen atoms of the 1,2,3,4-tetrahydroquinoxaline (B1293668) ring can readily undergo reaction with various electrophiles, such as alkyl halides and acylating agents, to yield N-substituted derivatives.
Acylation: The reaction with acylating agents, such as acid chlorides, is a common method for introducing acyl groups onto the nitrogen atoms. This functionalization can significantly alter the electronic and steric properties of the molecule. A series of 1,4-bis(dichloroacetyl)-1,2,3,4-tetrahydroquinoxalines has been synthesized through a process involving the acylation of a tetrahydroquinoxaline intermediate. researchgate.net This demonstrates that both nitrogen atoms can be functionalized, leading to N,N'-disubstituted products. The synthesis of 1,4-Diacetyl-1,2,3,4-tetrahydroquinoxaline is another example of this reactivity, where acetyl groups are attached to the N-1 and N-4 positions. ontosight.ai
| Tetrahydroquinoxaline Derivative | Acylating Agent | Product |
| 1,2,3,4-Tetrahydroquinoxaline | Dichloroacetyl chloride (inferred) | 1,4-Bis(dichloroacetyl)-1,2,3,4-tetrahydroquinoxaline |
| 1,2,3,4-Tetrahydroquinoxaline | Acetyl Chloride / Acetic Anhydride (B1165640) | 1,4-Diacetyl-1,2,3,4-tetrahydroquinoxaline |
This table illustrates representative acylation reactions of the 1,2,3,4-tetrahydroquinoxaline scaffold. ontosight.airesearchgate.net
Alkylation: Similarly, alkyl groups can be introduced via reaction with alkylating agents like alkyl halides. This N-alkylation can be used to prepare a diverse library of compounds. For example, new analogs of the quinoxaline ring have been created by reacting 3-methyl quinoxalin-2(1H)-one with p-nitrobenzyl bromide, which results in N-alkylation. Although this example is on a quinoxalinone scaffold, the principle of N-alkylation is directly applicable to the more nucleophilic secondary amines of the dihydroquinoxaline ring.
Functional Group Interconversions and Modifications
Functional group interconversion (FGI) represents a cornerstone of synthetic organic chemistry, allowing for the strategic manipulation of a molecular scaffold to access a diverse range of derivatives. For the this compound core and its analogs, such as 1,2,3,4-tetrahydroquinolines, these modifications primarily target three reactive zones: the secondary amine centers (N1 and N4), the activated C-H bonds on the benzene (B151609) ring, and the substituents already present on the aromatic ring. These transformations are critical for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the physicochemical properties of materials.
Modifications at the Nitrogen Atoms
The secondary amine functionalities within the dihydroquinoxaline ring are nucleophilic and readily undergo a variety of transformations, including alkylation and acylation. These reactions allow for the introduction of a wide array of substituents, significantly altering the compound's steric and electronic properties.
One-pot tandem reactions have been developed for analogous systems, such as the synthesis of N-alkyl tetrahydroquinolines from quinolines. This approach involves an initial reduction of the quinoline (B57606) to the corresponding tetrahydroquinoline, which is then subjected to in-situ reductive alkylation with an aldehyde. This method, catalyzed by boronic acid and using a Hantzsch ester as the reductant, is highly efficient and demonstrates excellent chemoselectivity, tolerating various reducible functional groups on the aromatic ring. acs.org
The N-acylation of related tetrahydroisoquinolines is also a well-established modification, providing access to amides that can serve as key intermediates or as final products with distinct biological profiles. nih.gov These reactions typically involve treating the parent heterocycle with an acylating agent like an acid chloride or anhydride in the presence of a base.
Interactive Data Table: N-Alkylation of Tetrahydroquinoline Analogs
Below is a summary of representative N-alkylation reactions on the analogous tetrahydroquinoline system, showcasing the versatility of this transformation.
| Entry | Aldehyde/Ketone | Catalyst | Reductant | Product | Yield (%) | Ref |
| 1 | Benzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Hantzsch Ester | N-benzyl-1,2,3,4-tetrahydroquinoline | 94 | acs.org |
| 2 | 4-Chlorobenzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Hantzsch Ester | N-(4-chlorobenzyl)-1,2,3,4-tetrahydroquinoline | 92 | acs.org |
| 3 | 2-Naphthaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Hantzsch Ester | N-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinoline | 86 | acs.org |
| 4 | Cyclohexanecarbaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Hantzsch Ester | N-(cyclohexylmethyl)-1,2,3,4-tetrahydroquinoline | 89 | acs.org |
| 5 | Acetone | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Hantzsch Ester | N-isopropyl-1,2,3,4-tetrahydroquinoline | 81 | acs.org |
Modifications on the Aromatic Ring
The benzene portion of the dihydroquinoxaline scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The inherent directing effects of the dihydro-pyrazine ring and any existing substituents (like the methyl groups in the target compound) play a crucial role in determining the regiochemical outcome of these reactions.
A comprehensive study on the nitration of 1,2,3,4-tetrahydroquinoline, a close analog, highlights the importance of the nitrogen substituents in controlling regioselectivity. researchgate.net When the amine is protonated under acidic conditions, it acts as a deactivating, meta-directing group, leading primarily to 7-nitro substitution. Conversely, protecting the nitrogen atom with an acyl or trifluoroacetyl group renders it an activating, ortho-, para-directing system, favoring substitution at the 6-position. This control over selectivity is vital for the synthesis of specific isomers. researchgate.net
The choice of protecting group and reaction conditions can be fine-tuned to achieve total regioselectivity for nitration at the 6-position, which is analogous to the position of one of the methyl groups in this compound. researchgate.net This demonstrates that functional groups can be precisely installed on the aromatic ring, which could be followed by further interconversions (e.g., reduction of a nitro group to an amine) to generate diverse analogs.
Interactive Data Table: Regioselective Nitration of N-Substituted Tetrahydroquinoline
This table summarizes the experimental outcomes of the nitration of tetrahydroquinoline under various conditions, illustrating the directing effects of the N-substituent.
| Entry | N-Substituent | Nitrating Agent | Conditions | Major Product(s) | Ref |
| 1 | -H (protonated) | HNO₃/H₂SO₄ | 0 °C | 7-Nitro (major), 5-Nitro | researchgate.net |
| 2 | -CHO | KNO₃/H₂SO₄ | 0 °C | 6-Nitro, 7-Nitro | researchgate.net |
| 3 | -COCH₃ | KNO₃/H₂SO₄ | 0 °C | 6-Nitro (major) | researchgate.net |
| 4 | -COCF₃ | HNO₃/Ac₂O | -25 °C, 30 min | 6-Nitro (>95% selectivity) | researchgate.net |
These examples of N-functionalization and controlled electrophilic aromatic substitution on analogous systems provide a strategic blueprint for the modification of the this compound scaffold. Such interconversions are essential for expanding the chemical space around this heterocyclic core and for developing derivatives with tailored properties.
Mechanistic Investigations of Dihydroquinoxaline Formation and Transformation
Elucidation of Reaction Mechanisms
The synthesis of 4,6-Dimethyl-2,3-dihydro-1H-quinoxaline, a substituted dihydroquinoxaline, can be achieved through the condensation of an appropriately substituted aromatic diamine with a 1,2-dicarbonyl compound. The generally accepted mechanism for this type of reaction involves a sequence of nucleophilic additions and dehydrations.
The formation of the dihydroquinoxaline ring system from 4-methyl-1,2-phenylenediamine and a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives, is fundamentally a stepwise process. A fully concerted mechanism, where all bond-forming and bond-breaking events occur simultaneously in a single transition state, is highly unlikely for this multi-step condensation reaction.
The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the dicarbonyl compound. This is followed by a series of proton transfer steps and a dehydration event to form an imine intermediate. The second amino group then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group (or its imine equivalent), leading to a cyclic intermediate. A final dehydration step then yields the dihydroquinoxaline ring. Each of these steps has its own transition state and intermediate, clearly defining the reaction as a stepwise process.
For the specific case of this compound, the key reactants would be 4-methyl-1,2-phenylenediamine and a suitable C2-electrophile. The reaction proceeds through the following general steps:
Nucleophilic Addition: One of the amino groups of 4-methyl-1,2-phenylenediamine adds to a carbonyl group of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.
Dehydration (Elimination): The hemiaminal intermediate loses a molecule of water to form an imine.
Intramolecular Cyclization (Addition): The second amino group of the phenylenediamine derivative attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic hemiaminal.
Second Dehydration (Elimination): A second molecule of water is eliminated to form the final 2,3-dihydro-1H-quinoxaline ring system.
The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
Dihydroquinoxaline systems, including this compound, can exhibit tautomerism. clockss.org Tautomers are constitutional isomers of organic compounds that readily interconvert. The most relevant form of tautomerism in this context is enamine-imine tautomerism.
The 2,3-dihydro-1H-quinoxaline structure contains an enamine moiety (a C=C double bond adjacent to a nitrogen atom). This can tautomerize to an imine form. The position of the equilibrium between the enamine and imine tautomers is influenced by various factors, including the substitution pattern on the ring and the solvent. academie-sciences.fr In many quinoxaline (B1680401) derivatives, the enamine form is the more stable tautomer. clockss.org
For this compound, the enamine-imine tautomeric equilibrium can be represented as follows:

It is important to note that the stability of these tautomers can be influenced by the specific substituents and the surrounding chemical environment.
2,3-Dihydro-1H-quinoxalines can be dehydrogenated to form the corresponding fully aromatic quinoxalines. This oxidation process can be achieved using a variety of oxidizing agents or through catalytic methods. The dehydrogenation of this compound would yield 4,6-dimethylquinoxaline.
The mechanism of dehydrogenation can vary depending on the reagent used. Common mechanisms include:
Hydride Abstraction: A strong oxidizing agent can abstract a hydride ion (H⁻) from the dihydroquinoxaline ring, initiating the aromatization process.
Proton-Coupled Electron Transfer (PCET): In some cases, the mechanism may involve the sequential or concerted transfer of a proton and an electron.
Catalytic Dehydrogenation: Using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures, the reaction proceeds via a heterogeneous mechanism involving adsorption of the dihydroquinoxaline onto the catalyst surface, followed by the removal of hydrogen atoms.
The thermodynamics of this process are also of interest. The hydrogenation of quinoxalines is an exothermic process, and consequently, the dehydrogenation of dihydroquinoxalines is endothermic. The enthalpy of hydrogenation for quinoxaline has been reported, and methylation of the quinoxaline ring can influence this value. researchgate.net
| Reaction Type | Compound | Enthalpy of Reaction (kJ/mol) |
| Hydrogenation | Quinoxaline | -299.7 |
| Hydrogenation | 2,3-Dimethylquinoxaline | -279.3 |
This data suggests that the dehydrogenation of this compound would require an energy input.
Stereochemical Control and Asymmetric Synthesis in Dihydroquinoxaline Systems
The 2,3-dihydro-1H-quinoxaline ring system can possess stereocenters, leading to the possibility of stereoisomers. For instance, if the substituents at the 2- and 3-positions are different, both carbons can be chiral centers. The control of stereochemistry during the synthesis of these compounds is a significant area of research, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.
Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. In the context of dihydroquinoxalines, this can be achieved through various strategies, including the use of chiral catalysts. A notable approach is the asymmetric hydrogenation of a quinoxaline precursor. nih.gov For example, the iridium-catalyzed asymmetric hydrogenation of 2,3-disubstituted quinoxalines can lead to the formation of chiral tetrahydroquinoxalines (which are further reduced dihydroquinoxalines) with high enantioselectivity. nih.gov
The synthesis of enantiomerically enriched this compound could potentially be achieved by the asymmetric reduction of the corresponding quinoxaline. The choice of chiral ligand on the metal catalyst is crucial for determining the stereochemical outcome of the reaction.
| Catalyst System | Product Type | Stereoselectivity |
| Chiral Iridium Complex | Chiral Tetrahydroquinoxalines | High enantioselectivity (up to 98% ee) |
| Chiral Ruthenium Diamine Catalyst | cis-Tetrahydroquinoxalines | High diastereoselectivity and enantioselectivity |
| Manganese-based Catalyst | cis- or trans-Chiral Tetrahydroquinoxalines | Stereodivergent synthesis possible |
These examples from the literature on related quinoxaline systems highlight the potential for achieving high levels of stereochemical control in the synthesis of chiral dihydroquinoxaline derivatives.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dihydroquinoxaline Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules. For 4,6-Dimethyl-2,3-dihydro-1H-quinoxaline, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.0 and 7.5 ppm. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. The protons of the two methyl groups would likely appear as singlets in the upfield region, around 2.0-2.5 ppm. The methylene (B1212753) protons in the dihydro-pyrazine ring would be expected to produce signals in the aliphatic region, and their coupling would provide information about their connectivity. The N-H protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (typically 100-150 ppm). The carbons of the methyl groups would appear in the upfield aliphatic region (around 15-25 ppm). The methylene carbons of the dihydro-pyrazine ring would also be found in the aliphatic region, but at a slightly more downfield position compared to the methyl carbons due to the influence of the adjacent nitrogen atoms.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguously assigning the proton and carbon signals. An HSQC experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. An HMBC experiment would reveal longer-range (two- and three-bond) correlations between protons and carbons, which is vital for piecing together the molecular structure, confirming the placement of the methyl groups, and establishing the connectivity within the dihydroquinoxaline ring system.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. N-H stretching vibrations would likely be observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups would appear around 2850-3100 cm⁻¹. C=C stretching vibrations of the aromatic ring would be expected in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would likely be present in the 1200-1350 cm⁻¹ range.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π→π* transitions of the aromatic system. The exact position and intensity of these absorption maxima would be influenced by the substitution on the benzene ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation pattern would likely involve the loss of methyl groups and fragmentation of the dihydro-pyrazine ring, providing further confirmation of the compound's structure.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction analysis involves directing X-rays onto a single, well-ordered crystal of the target compound. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined with high precision. This analysis yields critical data such as the crystal system, space group, and unit cell dimensions. However, no published studies containing single crystal X-ray diffraction data for this compound were found.
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides information on the crystal structure, phase purity, and crystallite size of a material. While a powerful tool for characterizing polycrystalline materials, specific powder X-ray diffraction data for this compound is not documented in the available literature.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements with the calculated theoretical values based on the compound's molecular formula, its empirical formula can be confirmed. This verification is a critical step in the characterization of a newly synthesized compound. Unfortunately, specific elemental analysis data for this compound has not been reported in the reviewed scientific literature.
Theoretical and Computational Chemistry of Dihydroquinoxalines
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely applied to dihydroquinoxaline systems to predict a range of properties.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. youtube.com For dihydroquinoxaline derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(2d, 2p), are used to predict stable conformations and determine key geometric parameters like bond lengths, bond angles, and dihedral angles. nih.govuctm.edu
Theoretical calculations show that the dihydroquinoxaline ring system is generally non-planar. nih.gov The precise geometry is influenced by the nature and position of substituents. For instance, in a related compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the N–C bond lengths within the core structure were calculated to be between 1.382 and 1.403 Å, while the C=C bonds in the aromatic portion ranged from 1.384 to 1.410 Å. uctm.edu The bond angles within the quinoxaline-2,3-dione fragment were found to be close to the ideal 120° for trigonal planar geometry. uctm.edu These theoretical values often show excellent correlation with experimental data obtained from X-ray diffraction, validating the computational models used. uctm.edu
Table 1: Selected Optimized Geometric Parameters for a Dihydroquinoxaline Derivative (1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione) using DFT/B3LYP/6–311++G(2d, 2p)
| Parameter | Bond | Calculated Length (Å) | Parameter | Bond | Calculated Angle (°) |
|---|---|---|---|---|---|
| Bond Length | N1–C2 | 1.382 | Bond Angle | C10–N1–C2 | 117.40 |
| N4–C3 | 1.382 | C5–N4–C3 | 117.84 | ||
| N1–C10 | 1.401 | N1–C2–C3 | 122.61 | ||
| N4–C5 | 1.403 | N4–C3–C2 | 122.35 | ||
| C5–C10 | 1.410 | N1–C10–C5 | 120.31 | ||
| C2–C3 | 1.543 | N4–C5–C10 | 119.38 |
Data sourced from a study on a related quinoxaline (B1680401) derivative for illustrative purposes. uctm.edu
Vibrational frequency analysis is a computational tool used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. q-chem.com These calculations are essential for interpreting experimental spectra, as they allow for the assignment of specific absorption bands to particular molecular vibrations. nih.gov
For quinoxalinone derivatives, DFT calculations have successfully predicted characteristic vibrational frequencies. ias.ac.inscispace.com For example, N–H stretching vibrations are typically predicted in the region of 3450–3480 cm⁻¹, which corresponds well with experimental values. scispace.com Aromatic C–H stretching vibrations are generally found experimentally and computationally around 3000–3150 cm⁻¹. scispace.com The accuracy of these predictions can be improved by applying scaling factors to the calculated frequencies to account for anharmonicity and limitations in the theoretical model. nih.gov The strong agreement between calculated and experimental spectra confirms the optimized molecular structure. ias.ac.in
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Quinoxalinone Derivative
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |
|---|---|---|
| N–H Stretching | 3473 | 3457 |
| Aromatic C–H Stretching | 3143 | 3145 |
| Aliphatic C–H Stretching | 2965 | 3046 |
| C=O Stretching | 1674 | 1698 |
| C=C Stretching | 1603 | 1610 |
Data adapted from studies on related quinoxalinone structures for illustrative purposes. scispace.com
The electronic properties of a molecule are often described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, which is relevant for applications in electronics and optics. researchgate.net For quinoxaline derivatives, DFT calculations are used to determine the energies of these orbitals. researchgate.netnih.gov Studies on various quinoxaline derivatives have shown that the HOMO-LUMO gap can be tuned by introducing different substituent groups. researchgate.net For example, the calculated HOMO-LUMO energy gap for 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione has been reported, providing insight into its electronic stability. nih.gov
Table 3: Calculated Electronic Properties of Quinoxaline 1,4-Dioxide Derivatives using DFT/B3LYP/6-311G++(d,p)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoxaline 1,4-dioxide | -7.21 | -2.48 | 4.73 |
| 2,3-dimethyl derivative | -6.74 | -2.08 | 4.66 |
| 2,3-dichloro derivative | -7.42 | -3.07 | 4.35 |
| 2,3-dicyano derivative | -8.32 | -4.24 | 4.08 |
Data sourced from a study on related quinoxaline derivatives for illustrative purposes. researchgate.net
To understand the chemical reactivity of dihydroquinoxalines, several computational analyses are employed. The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. chemrxiv.orgresearchgate.net It helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. chemrxiv.org For dihydroquinoxaline derivatives, MEP maps typically show negative potential (red/yellow regions) around electronegative atoms like oxygen and nitrogen, indicating sites susceptible to electrophilic attack. researchgate.netbhu.ac.in Positive potential (blue regions) is often found around hydrogen atoms, particularly those attached to nitrogen, marking them as sites for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis and Natural Population Analysis (NPA) provide a more quantitative picture of charge distribution and bonding interactions. uctm.edu NPA calculates the partial atomic charges on each atom, revealing the electronic effects of different substituents. researchgate.net In studies of related quinoxaline-2,3-dione derivatives, the oxygen atoms of the carbonyl groups were found to carry the most negative charge, confirming them as primary sites for electrophilic interaction, while the adjacent carbon atoms were identified as the most electron-deficient and thus susceptible to nucleophilic attack. uctm.eduresearchgate.net
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics, telecommunications, and optical data storage. jhuapl.edu Computational chemistry, particularly DFT, plays a vital role in predicting the NLO properties of new molecules, guiding synthetic efforts toward promising candidates. rsc.org Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov
For a molecule to have a significant NLO response, it often requires a large hyperpolarizability (β) value, which is associated with intramolecular charge transfer. tandfonline.com Dihydroquinoxaline derivatives have been investigated computationally for their NLO potential. tandfonline.com Calculations performed on related quinoxaline structures indicate that they can possess substantial static hyperpolarizability values, suggesting they are promising candidates for NLO materials. tandfonline.com The theoretical prediction of these properties allows for the screening of various derivatives to identify those with the most potential for NLO applications. rsc.org
Table 4: Calculated NLO Properties for a Dihydroquinoxaline Derivative
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | 8.5003 D |
| First-order Hyperpolarizability (β) | 0.9768 D |
| Third-order Susceptibility (Reχ³) | 4.318 x 10⁻⁸ esu |
Values are illustrative and sourced from studies on related NLO-active organic compounds.
Intermolecular Interaction Analysis: Hirshfeld Surface Studies
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. iucr.orgnih.gov By partitioning the crystal electron density, it generates a unique surface for each molecule. This surface can be mapped with various properties, such as dnorm (which highlights close intermolecular contacts), shape index, and curvedness, to provide detailed insights into the nature and strength of crystal packing forces. nih.goviucr.org
This analysis is frequently coupled with 2D fingerprint plots, which summarize the intermolecular interactions as a histogram of specific atom-pair close contacts. iucr.org For various dihydroquinoxaline derivatives, Hirshfeld analysis has revealed the dominant interactions responsible for their crystal packing. uctm.edunih.govtandfonline.com Typically, the most significant contributions come from H···H interactions, reflecting the abundance of hydrogen atoms on the molecular surface. nih.goviucr.org Other important interactions include C···H/H···C, O···H/H···O, and π-stacking (C···C) interactions, which collectively stabilize the three-dimensional crystal structure. iucr.orgnih.goviucr.org
Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 51.3 |
| O···H/H···O | 28.6 |
| C···C | 8.2 |
| C···H/H···C | 5.8 |
| C···N/N···C | 4.5 |
| N···H/H···N | 1.1 |
| O···C/C···O | 0.5 |
Data sourced from a study on a related quinoxaline derivative. iucr.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. conicet.gov.armdpi.com This approach is predicated on the principle that the chemical structure, encoded in numerical descriptors, inherently determines the properties of a compound. mdpi.com For dihydroquinoxalines, including 4,6-Dimethyl-2,3-dihydro-1H-quinoxaline, QSPR models serve as predictive tools to estimate various chemical characteristics without the need for experimental measurements, thereby accelerating research and reducing costs. conicet.gov.ar
The development of a QSPR model involves several key stages. First, a dataset of molecules with known experimental values for a specific property is compiled. Molecular descriptors, which are numerical representations of molecular structure, are then calculated for each compound in the dataset. nih.gov These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate a mathematical equation that links the descriptors to the property of interest. nih.govnih.gov The final step is rigorous validation of the model to ensure its predictive accuracy and robustness. nih.gov
While specific QSPR studies focusing solely on the chemical properties of this compound are not extensively documented in publicly available literature, the broader class of quinoxaline and related heterocyclic derivatives has been the subject of numerous Quantitative Structure-Activity Relationship (QSAR) studies, which share the same foundational methodology as QSPR. nih.govabjournals.orgresearchgate.net These studies, often focused on biological activities such as anticancer or antimicrobial effects, provide significant insight into the types of descriptors and models that could be applied to predict chemical properties. nih.govnih.gov
For instance, a hypothetical QSPR model for predicting a property like boiling point or solubility for a series of dihydroquinoxaline derivatives would involve calculating relevant molecular descriptors. These might include molecular weight, polar surface area, or quantum-chemical descriptors like HOMO and LUMO energies. conicet.gov.ar
Research Findings and Model Construction
In a typical QSPR study, a set of compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. ijera.com For a series of dihydroquinoxaline derivatives, a multiple linear regression (MLR) analysis might yield a model represented by an equation similar to this illustrative example:
Property = c₀ + (c₁ × D₁) + (c₂ × D₂) + (c₃ × D₃) + ...
Where 'Property' is the chemical characteristic being modeled, D₁, D₂, D₃ are the molecular descriptors, and c₀, c₁, c₂ are the regression coefficients derived from the statistical analysis. nih.gov
The selection of descriptors is crucial for the model's success. For dihydroquinoxalines, descriptors could include:
Topological descriptors: These relate to the connectivity of atoms in the molecule.
Quantum-chemical descriptors: Such as dipole moment and orbital energies (HOMO/LUMO), which describe the electronic properties. conicet.gov.ar
Constitutional descriptors: Simple counts of atoms, bonds, and molecular weight.
The statistical quality of the developed model is assessed using various parameters, including the coefficient of determination (R²), which indicates how well the model explains the variance in the data, and the cross-validated coefficient of determination (Q²), which assesses the model's predictive ability. abjournals.org
Below are interactive tables illustrating the types of data used in a hypothetical QSPR study on dihydroquinoxaline derivatives.
Table 1: Representative Molecular Descriptors for a Set of Dihydroquinoxaline Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |
| Dihydroquinoxaline-A | 150.22 | 1.85 | 24.06 | 1.95 |
| Dihydroquinoxaline-B | 164.25 | 2.15 | 24.06 | 2.10 |
| This compound | 162.23 | 2.30 | 24.06 | 2.05 |
| Dihydroquinoxaline-C | 178.21 | 2.55 | 36.90 | 2.25 |
| Dihydroquinoxaline-D | 192.24 | 2.85 | 36.90 | 2.40 |
Table 2: Hypothetical Experimental vs. Predicted Property Data from a QSPR Model
| Compound ID | Experimental Solubility (logS) | Predicted Solubility (logS) | Residual |
| Dihydroquinoxaline-A | -2.50 | -2.55 | 0.05 |
| Dihydroquinoxaline-B | -2.80 | -2.75 | -0.05 |
| This compound | -2.95 | -2.98 | 0.03 |
| Dihydroquinoxaline-C | -3.10 | -3.15 | 0.05 |
| Dihydroquinoxaline-D | -3.40 | -3.35 | -0.05 |
These tables demonstrate how structural descriptors are correlated with an experimental property to build and validate a predictive QSPR model. Such models are invaluable in computational chemistry for screening new derivatives with desired chemical properties before their synthesis.
Chemical Applications and Material Science Potential Excluding Biological
Design of Chemical Sensors
Chromogenic Sensors
Quinoxaline (B1680401) derivatives have been successfully employed as the signaling component in chromogenic sensors, particularly for the detection of anions. nih.gov The principle behind these sensors lies in the ability of the quinoxaline moiety to act as a chromogenic reporter. When a receptor unit attached to the quinoxaline core binds with a specific analyte, it perturbs the electronic structure of the molecule, leading to a distinct and observable change in color.
For instance, 2,3-dipyrrolylquinoxaline (DPQ) derivatives function as efficient chromogenic chemosensors for fluoride (B91410) ions. nih.gov In this system, the pyrrole (B145914) -NH groups act as the anion-binding sites, and the quinoxaline unit signals the binding event through a color change. Given this precedent, 4,6-Dimethyl-2,3-dihydro-1H-quinoxaline could serve as a foundational structure for novel chromogenic sensors. The nitrogen atoms in its dihydro-pyrazine ring could be functionalized with appropriate anion-binding groups, allowing the core structure to report on binding events upon subsequent aromatization. The methyl groups on the benzene (B151609) ring would modulate the electronic properties, potentially fine-tuning the sensor's sensitivity and the colorimetric response.
Fluorogenic Anion Sensors
Parallel to their chromogenic properties, quinoxaline-based molecules are effective fluorogenic anion sensors. nih.gov The mechanism is similar: the quinoxaline ring serves as a fluorophore whose emission properties (intensity or wavelength) are altered upon an anion-binding event at an attached receptor site. This change in fluorescence provides a highly sensitive method for detection.
Research has demonstrated that quinoxaline-oligopyrrole receptors and other functionalized quinoxalines can detect anions like fluoride, cyanide, and phosphate (B84403) through changes in their fluorescence spectra. nih.gov The development of this compound into a fluorogenic sensor would involve its chemical modification to incorporate anion recognition motifs and to enhance its fluorescent properties, likely through aromatization to the fully conjugated quinoxaline system. The inherent fluorescence of the quinoxaline core makes it an excellent candidate for this application.
Corrosion Inhibition Studies
Quinoxaline compounds have been extensively studied as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. srce.hrresearchgate.net Their efficacy stems from the presence of nitrogen atoms and the planar nature of the heterocyclic ring, which facilitate strong adsorption onto the metal surface. This adsorbed layer acts as a protective barrier, blocking the charge and mass transfer processes that lead to corrosion. srce.hr
Studies on various quinoxaline derivatives show a high degree of protection. For example, the inhibitor 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) demonstrated a significant increase in inhibition efficiency with rising concentration in 1 M HCl, as detailed in the table below. srce.hr The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. srce.hrorientjchem.org
The structure of this compound, containing a nitrogen-rich heterocyclic ring and electron-donating methyl groups, suggests it would be a promising corrosion inhibitor. The nitrogen atoms can serve as active centers for adsorption onto a metal surface, while the methyl groups would enhance the electron density on the ring, potentially strengthening the adsorption bond.
| Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
|---|---|---|
| 0 (Blank) | 1.900 | - |
| 0.001 | 0.321 | 83.1 |
| 1 | 0.072 | 96.5 |
Ligands in Coordination Chemistry and Transition Metal Complexes
The quinoxaline scaffold is a versatile ligand in coordination chemistry due to the presence of two nitrogen donor atoms in the pyrazine (B50134) ring. These atoms can chelate with a wide variety of transition metal ions to form stable mono-, bi-, and polynuclear complexes. isca.meisca.in Researchers have reported the synthesis and characterization of numerous quinoxaline-metal complexes involving metals such as cobalt(II), nickel(II), copper(II), zinc(II), ruthenium(II), and iron(II). isca.mersc.orgisca.me
The specific geometry and properties of these complexes are influenced by the substituents on the quinoxaline ring. For example, 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline has been used to create tetrahedral and octahedral complexes with various divalent metal ions. isca.in The resulting metal complexes have potential applications in catalysis, molecular magnetism, and as luminescent materials. rsc.orgisca.me
This compound can also function as a ligand. The two nitrogen atoms in the dihydro-pyrazine ring are capable of coordinating with metal centers. The presence of methyl groups on the benzene ring would influence the steric and electronic environment of the coordination sphere, thereby affecting the stability, structure, and reactivity of the resulting transition metal complexes.
| Quinoxaline-Based Ligand | Transition Metal Ion(s) | Reference |
|---|---|---|
| 2,3-di(2-pyridyl)-quinoxaline (dpq) | Fe, Co, Zn, Ru, Re | isca.inrsc.org |
| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Co(II), Ni(II), Cu(II), Zn(II) | isca.in |
| Quinoxaline-2,3-dithiol | Co(II), Ni(II) | isca.in |
| 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl) Quinoxaline | - | isca.me |
Research Tool for Fundamental Quinoxaline Chemistry Investigations
Quinoxaline and its derivatives are fundamental scaffolds in the study of N-heterocyclic chemistry. mtieat.org Their rich reactivity allows for the investigation of a wide range of chemical transformations. The dihydro-quinoxaline structure, in particular, serves as a valuable starting point for exploring aromatization reactions, which are central to many synthetic processes.
This compound is an excellent model compound for such fundamental studies. Key areas of investigation include:
Oxidation/Dehydrogenation: The conversion of the dihydro-pyrazine ring to a fully aromatic pyrazine ring is a key transformation. Studying the conditions and mechanisms of this aromatization provides insight into redox chemistry and the synthesis of aromatic quinoxalines.
Reduction: Further reduction of the ring system to form tetrahydroquinoxaline derivatives can be explored, offering a pathway to different classes of saturated N-heterocycles. nih.gov
N-Functionalization: The N-H bonds in the dihydro-pyrazine ring are reactive sites for substitution, allowing for the introduction of a wide array of functional groups and the synthesis of novel derivatives.
Electrophilic Substitution: The benzene portion of the molecule can undergo electrophilic substitution reactions. The activating, ortho-para directing effects of the two methyl groups and the heterocyclic ring can be studied to understand the regioselectivity of these reactions.
The compound's relative simplicity and defined substitution pattern make it an ideal substrate for optimizing reaction conditions, studying reaction mechanisms, and serving as a building block for the synthesis of more complex heterocyclic systems. mtieat.org
Q & A
Q. What are the optimal synthetic routes for 4,6-Dimethyl-2,3-dihydro-1H-quinoxaline, and how can reaction conditions be optimized for academic research?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted 1,2-phenylenediamines and benzil derivatives. A phosphate-based catalyst in aqueous solvent systems offers eco-friendly conditions with high yields (85–95%) . Reaction parameters (temperature, catalyst loading, time) can be optimized using Response Surface Methodology (RSM) with a Box-Behnken experimental design. Key variables include:
| Parameter | Optimal Range |
|---|---|
| Catalyst loading | 5–7 mol% |
| Temperature | 70–80°C |
| Reaction time | 2–3 hours |
| Post-synthesis, purity is confirmed via HPLC and NMR . |
Q. What spectroscopic techniques are recommended for characterizing this compound and verifying its structural purity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., methyl groups at positions 4 and 6).
- HRMS : For exact mass verification (e.g., molecular ion peak at m/z 175.12 for C10H12N2).
- HPLC : To assess purity (>98% recommended for biological assays).
Cross-referencing with PubChem data (InChIKey: FFRYUAVNPBUEIC-UHFFFAOYSA-N) ensures structural alignment .
Advanced Research Questions
Q. How do structural modifications at the 4 and 6 positions of the quinoxaline core influence biological activity against cancer cells?
- Methodological Answer : Substituent effects are evaluated through:
Synthesis of derivatives : Replace methyl groups with bromo, nitro, or electron-withdrawing groups.
In vitro cytotoxicity assays : Use NSCLC (A549) or TNBC (MDA-MB-231) cell lines.
SAR analysis : Compare IC50 values to identify trends.
Example findings:
Q. What computational strategies are employed to predict the binding affinity of this compound derivatives with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with targets like EGFR or COX-2. Key steps:
Protein preparation : Retrieve crystal structures (PDB ID: 1M17 for EGFR).
Ligand optimization : Minimize energy using DFT (B3LYP/6-31G* basis set).
Docking validation : Compare with co-crystallized ligands (RMSD <2.0 Å).
Derivatives with planar quinoxaline cores show higher binding scores due to π-π stacking .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies of quinoxaline derivatives?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (CYP450 assays) and bioavailability (LogP = 2.5–3.5 optimal).
- Metabolite identification : Use LC-MS to detect glucuronide conjugates (common with hydroxyamino metabolites) .
- In vivo validation : Dose adjustments based on plasma half-life (e.g., t1/2 <4 hours requires sustained-release formulations).
Q. What are the challenges in resolving atropisomerism in dihydroquinoxaline derivatives, and how can dynamic NMR be applied?
- Methodological Answer : Atropisomerism arises from restricted rotation of the dihydro ring. To study:
Chiral separation : Use HPLC with a Chiralpak AD-H column.
Dynamic NMR : Monitor line broadening at elevated temperatures (up to 120°C).
Note: High enantiomerization barriers (>80 kJ/mol) may require low-temperature crystallography instead .
Q. How does the electronic configuration of this compound affect its photophysical properties in material science applications?
- Methodological Answer : The methyl groups stabilize the HOMO (-5.8 eV) and LUMO (-2.3 eV), enabling aggregation-induced emission (AIE). Key analyses:
- UV-Vis : λmax ≈ 370 nm (π→π* transition).
- Fluorescence : Quantum yield (Φ) increases from 0.2 (solution) to 0.6 (solid state).
Applications include OLEDs (CIEy = 0.06 for deep-blue emission) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
